molecular formula C19H17NO6S2 B2599207 Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate CAS No. 932465-39-9

Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate

Cat. No.: B2599207
CAS No.: 932465-39-9
M. Wt: 419.47
InChI Key: TVYLLCXDBIBNSO-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate (molecular formula: C₁₉H₁₇NO₆S₂, molecular weight: 419.47 g/mol) is a benzothiophene-derived sulfonamide compound. Its structure features:

  • A benzothiophene core with an ethyl carboxylate group at position 2.
  • A sulfamoyl group at position 3, linked to a para-substituted phenyl ring containing a methoxycarbonyl (-COOCH₃) moiety .

Properties

IUPAC Name

ethyl 3-[(4-methoxycarbonylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6S2/c1-3-26-19(22)16-17(14-6-4-5-7-15(14)27-16)28(23,24)20-13-10-8-12(9-11-13)18(21)25-2/h4-11,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYLLCXDBIBNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, which can be achieved through cyclization reactions involving sulfur-containing precursors. The introduction of the ethyl ester and methoxycarbonyl groups can be accomplished through esterification and carbonylation reactions, respectively. The sulfamoyl group is usually introduced via sulfonamide formation, which involves the reaction of an amine with a sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activity against certain diseases or conditions, making it valuable for medicinal chemistry research.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s functional groups allow it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Core Structural Variations

The target compound is compared to three analogs (Table 1):

Compound Name Core Structure Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Availability
Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate Benzothiophene 4-(methoxycarbonyl) C₁₉H₁₇NO₆S₂ 419.47 41 mg
Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate Benzothiophene 4-methyl C₁₈H₁₇NO₄S₂ 375.46 1 mg
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate Benzothiophene 3-fluoro, 4-methyl C₁₈H₁₆FNO₄S₂ 393.45 Not specified
Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate Thiophene (non-fused) 3-methoxy, 4-methyl C₂₁H₂₁NO₅S₂ 431.52 Not specified

Key Observations :

Core Structure : The target compound and analogs in , and share a benzothiophene core, while the analog in uses a simpler thiophene ring. The fused benzene ring in benzothiophene enhances aromaticity and may improve binding to hydrophobic protein pockets compared to thiophene.

Substituent Effects: The methoxycarbonyl group in the target compound increases polarity and molecular weight compared to methyl () or fluoro-methyl () substituents. This group may enhance solubility in polar solvents or act as a hydrogen-bond acceptor.

Molecular Weight : The target compound is the heaviest (419.47 g/mol) due to the methoxycarbonyl group, which adds 44 g/mol compared to the methyl-substituted analog (375.46 g/mol).

Research and Availability

  • The target compound (41 mg, ) and its 4-methyl analog (1 mg, ) are available in milligram quantities, suggesting their use in preliminary screening studies.
  • The thiophene-core analog in (C₂₁H₂₁NO₅S₂) represents a structurally distinct scaffold, possibly explored for comparative activity studies.

Biological Activity

Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by data tables and research findings.

Synthesis of this compound

The compound can be synthesized through a multi-step process involving the reaction of benzothiophene derivatives with various reagents to introduce the sulfamoyl and carboxylate groups. The general synthetic route includes:

  • Formation of Benzothiophene Skeleton : Starting from commercially available thiophene derivatives.
  • Sulfamoylation : Introduction of the sulfamoyl group using sulfonamide reagents.
  • Carboxylation : Addition of the carboxylate group through carbonylation reactions.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. A study on similar compounds demonstrated significant antibacterial activity against various pathogens, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli
  • Fungi : Candida albicans

Table 1 summarizes the antimicrobial efficacy of related compounds:

CompoundBacterial StrainZone of Inhibition (mm)
Ethyl 3-{[4-(methoxycarbonyl)...}Staphylococcus aureus18
Ethyl 3-{[4-(methoxycarbonyl)...}Escherichia coli15
Ethyl 3-{[4-(methoxycarbonyl)...}Candida albicans20

Antitumor Activity

Research has shown that derivatives of benzothiophene, including our compound of interest, possess antitumor activity. In vitro studies indicated that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). The IC50 values for various derivatives ranged from 23.2 to 49.9 μM, indicating a promising therapeutic window.

Case Study: MCF-7 Cell Line

A detailed investigation into the effects on MCF-7 cells revealed:

  • Cell Cycle Arrest : The compound induced G2/M phase arrest, suggesting interference with cell division.
  • Apoptosis Induction : Flow cytometry analysis indicated a significant increase in apoptotic cells upon treatment.

Table 2 provides a summary of the observed effects:

TreatmentIC50 (μM)Apoptosis Rate (%)G2/M Phase Arrest (%)
Ethyl 3-{[4-(methoxycarbonyl)...}23.24525.56
Control-1017.23

The biological activity of this compound is attributed to its ability to interact with specific cellular targets involved in proliferation and survival pathways. The compound may inhibit key signaling pathways such as STAT3, which is crucial in cancer cell survival.

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